molecular formula C13H11ClN4O B3001327 N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1706415-15-7

N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B3001327
CAS No.: 1706415-15-7
M. Wt: 274.71
InChI Key: JYEYPWJETDZWBM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds, which showed significant inhibition of bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).

Reactions and Synthesis Approaches

  • Volovenko et al. (2004) detailed the synthesis of pyrrolothiazolopyrimidinetriones from reactions involving 3,4-dichloro-N-R-maleimides and substituted thiouracils, contributing to the development of new pyrrolo[3,4-d]pyrimidine derivatives (Volovenko et al., 2004).

Antitumor Activities

  • Xin (2012) investigated the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a structurally similar compound, underscoring the relevance of these compounds in cancer research (Xin, 2012).

Synthesis Methods

  • Wang et al. (2017) reported a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, demonstrating an eco-friendly approach to producing these compounds (Wang et al., 2017).

Antimicrobial Activity

  • Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides with significant antimicrobial activity, further emphasizing the medical significance of pyrimidine derivatives (Kolisnyk et al., 2015).

Ring Cleavage Reactions

  • Kinoshita et al. (1989) explored the reactions of 1,3-oxazine-2,4(3H)-dione derivatives, providing insight into the chemical behavior and potential applications of related pyrrolo[3,4-d]pyrimidine compounds (Kinoshita et al., 1989).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrimidine derivatives have shown antimicrobial activity , the specific safety and hazards associated with “N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” are not detailed in the available resources.

Mechanism of Action

Target of Action

The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, also known as N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide, is a heterocyclic pyrimidine derivative . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , anti-inflammatory , and antimalarial effects.

Mode of Action

Pyrimidine derivatives have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . The interaction with these targets can lead to various changes in cellular processes, potentially contributing to the compound’s biological activities.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and immune response, among others .

Pharmacokinetics

It is noted that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Given the broad spectrum of biological activities associated with pyrimidine derivatives, it is likely that the compound’s action results in various effects at the molecular and cellular level, potentially contributing to its biological activities .

Properties

IUPAC Name

N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEYPWJETDZWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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